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Compound of Interest

Compound Name: (2S,4R)-Teneligliptin

Cat. No.: B565909

Abstract

This application note details a robust Reversed-Phase High-Performance Liquid
Chromatography (RP-HPLC) method for the comprehensive impurity profiling of Teneligliptin, a
dipeptidyl peptidase-4 (DPP-4) inhibitor. The described protocol facilitates the separation and
guantification of Teneligliptin from its potential process-related impurities and degradation
products generated under various stress conditions. This method is crucial for ensuring the
quality, safety, and efficacy of Teneligliptin in pharmaceutical formulations. The protocol has
been validated in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

Teneligliptin is an oral anti-diabetic drug used for the management of type 2 diabetes mellitus.
[1][2] Impurity profiling is a critical aspect of drug development and manufacturing, as impurities
can impact the safety and efficacy of the final drug product.[3] Chromatographic techniques,
particularly RP-HPLC, are powerful tools for the separation, identification, and quantification of
these impurities. This document provides a detailed protocol for a stability-indicating RP-HPLC
method for Teneligliptin and its impurities.

Experimental Workflow

The overall workflow for Teneligliptin impurity profiling involves sample preparation,
chromatographic separation, and data analysis. The following diagram illustrates the key steps.
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Caption: Experimental workflow for Teneligliptin impurity profiling.

Materials and Reagents

o Teneligliptin Reference Standard

Teneligliptin Sample (Bulk Drug or Formulation)

HPLC Grade Acetonitrile

HPLC Grade Methanol

Potassium Dihydrogen Phosphate
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e Orthophosphoric Acid
e Hydrochloric Acid

e Sodium Hydroxide

o Hydrogen Peroxide
 HPLC Grade Water

Equipment

o High-Performance Liquid Chromatography (HPLC) system with a UV/PDA detector

Analytical Balance

pH Meter

Sonicator

0.45 um Membrane Filters

Chromatographic Conditions

Several methods have been reported for the analysis of Teneligliptin and its impurities. The
following table summarizes a selection of validated RP-HPLC methods.
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Parameter Method 1 Method 2 Method 3
] Grace Smart C18 ]
Kromasil 100-5C18 BDS Hypersil C18
Column (250mm x 4.6mm,
(250x4.6mm, 5um)[1] (250 x 4.6 mm, 5p)[5]
SHm)[4]
Mobile Phase A:
0.05M Potassium Octane sulfonic acid
Phosphate Buffer (pH dihydrogen phosphate  and phosphate buffer
Mobile Phase 6.0) and Acetonitrile (pH 4.0) and with triethylamine (pH
(60:40 viv)[1] Acetonitrile (80:20 v/v)  3.0). Mobile Phase B:
[4] Acetonitrile. (Gradient)
[5]
Flow Rate 1.0 mL/min[1] 1.0 mL/min[4] 1.0 mL/min[5]
Detection Wavelength 246 nm|[1] 242 nm[4] 210 nm[5]
Column Temperature Ambient Not Specified 35 °C[5]
Injection Volume Not Specified Not Specified 20 pL[3]

Protocols

Standard Solution Preparation

e Stock Solution (1000 pg/mL): Accurately weigh 10 mg of Teneligliptin reference standard into

a 10 mL volumetric flask. Dissolve in a suitable diluent (e.g., Methanol:Acetonitrile 90:10 v/v)

and make up the volume.[6]

e Working Standard Solution (e.g., 75 pg/mL): Further dilute the stock solution to achieve the

desired concentration for analysis.[6]

Sample Solution Preparation (from Tablets)

» Weigh and powder a sufficient number of tablets to obtain an amount equivalent to 10 mg of

Teneligliptin.

o Transfer the powder to a 10 mL volumetric flask.
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e Add approximately 7 mL of diluent and sonicate for 15 minutes to ensure complete
dissolution.[3]

e Make up the volume with the diluent.

o Filter the solution through a 0.45 pum membrane filter before injection.[3]

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the
analytical method. The following diagram outlines the process for subjecting the Teneligliptin
sample to various stress conditions.
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Caption: Workflow for forced degradation studies of Teneligliptin.

o Acid Hydrolysis: Treat the drug substance with 0.1 N HCI at 35°C for 48 hours. Neutralize the
solution with sodium hydroxide before dilution and analysis.[1]
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o Base Hydrolysis: Treat the drug substance with 0.1 N NaOH at 35°C for 48 hours. Neutralize

the solution with hydrochloric acid before dilution and analysis.[1]

o Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at 35°C for 48

hours.[1]

o Thermal Degradation: Expose the solid drug substance to a temperature of 69°C for 48

hours.[1]

e Photolytic Degradation: Expose the drug substance to UV light at 365 nm for 48 hours.[1]

Method Validation Summary

The analytical method should be validated according to ICH guidelines. The following table

summarizes typical validation parameters and acceptance criteria.

Parameter Typical Results

Acceptance Criteria

Linearity (R?) > 0.998[4][7]

R2>0.99

99.315 + 0.283% for

Accuracy (% Recovery) o
Teneligliptin[4][7]

98.0 - 102.0%

Precision (% RSD) < 2.0[4][7]

% RSD <20

Limit of Detection (LOD) 0.038 pg/mL for Teneligliptin[3]

Signal-to-Noise ratio of 3:1

Limit of Quantification (LOQ) 0.116 pg/mL for Teneligliptin[3]

Signal-to-Noise ratio of 10:1

Unaffected by small, deliberate
Robustness variations in method

parameters.[4][7]

% RSD should be within

acceptable limits.

Results and Discussion

The described RP-HPLC method successfully separates Teneligliptin from its impurities and

degradation products. Forced degradation studies showed significant degradation under basic,

oxidative, and thermal conditions, while the drug was relatively stable under acidic and
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photolytic stress.[1] The method demonstrated good linearity, accuracy, and precision, making
it suitable for routine quality control analysis.

Conclusion

The detailed application note provides a validated RP-HPLC method for the impurity profiling of
Teneligliptin. This method is specific, accurate, precise, and stability-indicating, making it a
valuable tool for researchers, scientists, and drug development professionals involved in the
quality control of Teneligliptin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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